molecular formula C20H17AsO2 B14624893 10-(4-Ethoxyphenyl)-10H-phenoxarsinine CAS No. 55369-43-2

10-(4-Ethoxyphenyl)-10H-phenoxarsinine

Cat. No.: B14624893
CAS No.: 55369-43-2
M. Wt: 364.3 g/mol
InChI Key: IXIHMDKRUQNXNY-UHFFFAOYSA-N
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Description

10-(4-Ethoxyphenyl)-10H-phenoxarsinine is an organoarsenic compound featuring a phenoxarsine core substituted with a 4-ethoxyphenyl group. Phenoxarsine derivatives consist of a dibenzoxarsine heterocyclic system, where arsenic replaces one oxygen atom in the central ring. The ethoxyphenyl substituent introduces electron-donating properties, influencing reactivity and stability.

Properties

CAS No.

55369-43-2

Molecular Formula

C20H17AsO2

Molecular Weight

364.3 g/mol

IUPAC Name

10-(4-ethoxyphenyl)phenoxarsinine

InChI

InChI=1S/C20H17AsO2/c1-2-22-16-13-11-15(12-14-16)21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14H,2H2,1H3

InChI Key

IXIHMDKRUQNXNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)[As]2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Ethoxyphenyl)-10H-phenoxarsinine typically involves the reaction of 4-ethoxyaniline with arsenic trichloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the phenoxarsinine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

10-(4-Ethoxyphenyl)-10H-phenoxarsinine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic(V) derivatives.

    Reduction: Reduction reactions can convert the arsenic center to a lower oxidation state.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Arsenic(V) compounds with various substituents.

    Reduction: Arsenic(III) compounds.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

10-(4-Ethoxyphenyl)-10H-phenoxarsinine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of materials with unique properties, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 10-(4-Ethoxyphenyl)-10H-phenoxarsinine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Differences
Compound Molecular Formula Substituent Molecular Weight (g/mol) Electronic Effects
10-(4-Ethoxyphenyl)-10H-phenoxarsinine C₁₄H₁₃AsO₂ 4-Ethoxyphenyl ~308.1 (estimated) Electron-donating (ethoxy group)
10-Chlorophenoxarsine C₁₂H₈AsClO Chlorine 286.5 Electron-withdrawing (Cl)
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine C₂₀H₁₂N₂O₂S 4-Nitrophenyl ethynyl 344.39 Strong electron-withdrawing (NO₂), conjugated ethynyl

Key Observations:

  • Ethoxyphenyl vs.
  • Phenoxarsine vs. Phenothiazine: Phenothiazines (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine) replace arsenic with sulfur, altering redox properties and conjugation. The nitro group in phenothiazine derivatives creates a highly conjugated system, influencing photophysical behavior .

Physicochemical Properties

Table 3: Crystallographic and Stability Data
Compound Crystal System Space Group Unit Cell Volume (ų) Stability Notes
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Triclinic P1 781.4 Stabilized by π-conjugation
10-Chlorophenoxarsine N/A N/A N/A High reactivity due to As-Cl bond

Insights:

  • Crystal Packing: Phenothiazine derivatives exhibit triclinic packing (e.g., a = 8.189 Å, γ = 66.649°), influenced by substituent interactions . Phenoxarsines may adopt distinct geometries due to arsenic’s larger atomic radius.
  • Thermal Stability: The ethoxyphenyl group in this compound likely enhances thermal stability compared to halogenated analogs.

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